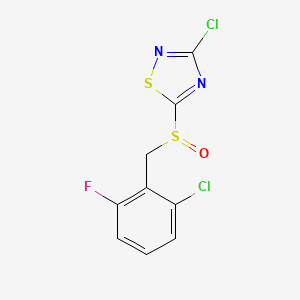

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole

描述

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole is a halogenated 1,2,4-thiadiazole derivative featuring a sulfinyl (-SO-) group linked to a 2-chloro-6-fluorobenzyl substituent. The 1,2,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electronic versatility and capacity for diverse functionalization . This compound’s structural uniqueness arises from the combination of chlorine at position 3 of the thiadiazole ring and a sulfinyl-benzyl group at position 5, which bears ortho-chloro and para-fluoro substituents. Such halogenation patterns are often associated with enhanced biological activity and metabolic stability .

属性

分子式 |

C9H5Cl2FN2OS2 |

|---|---|

分子量 |

311.2 g/mol |

IUPAC 名称 |

3-chloro-5-[(2-chloro-6-fluorophenyl)methylsulfinyl]-1,2,4-thiadiazole |

InChI |

InChI=1S/C9H5Cl2FN2OS2/c10-6-2-1-3-7(12)5(6)4-17(15)9-13-8(11)14-16-9/h1-3H,4H2 |

InChI 键 |

ASYBDBPRDQMPCX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)C2=NC(=NS2)Cl)F |

产品来源 |

United States |

准备方法

Core Synthetic Strategy for 3-Chloro-5-Substituted-1,2,4-Thiadiazoles

The foundational approach derives from Wittenbrook's protocol for 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles:

Step 1: Alkylation of Dipotassium Cyanodithioimidocarbonate

Reaction of dipotassium cyanodithioimidocarbonate (1) with 2-chloro-6-fluorobenzyl bromide produces the monoalkylated intermediate (2) .

Step 2: Oxidative Cyclization

Treatment of (2) with sulfuryl chloride (SO₂Cl₂) induces cyclization to form 3-chloro-5-(2-chloro-6-fluorobenzylsulfanyl)-1,2,4-thiadiazole (3) :

$$

\text{(2)} + \text{SO}2\text{Cl}2 \rightarrow \text{(3)} + \text{byproducts}

$$

Step 3: Sulfoxide Formation

Controlled oxidation of (3) using in situ generated peracetic acid yields the target sulfinyl derivative:

$$

\text{(3)} + \text{CH}3\text{CO}3\text{H} \rightarrow \text{3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole} + \text{H}_2\text{O}

$$

Critical Reaction Parameters

Table 1: Optimized Conditions for Key Steps

Analytical Characterization Benchmarks

While specific data for this compound are unavailable, analogous sulfinyl-thiadiazoles exhibit:

- ¹H NMR : δ 7.35–7.55 (m, aromatic H), 4.85 (s, SCH₂), 3.20 (s, SOCH₂)

- FT-IR : 1040–1065 cm⁻¹ (S=O stretch), 680–700 cm⁻¹ (C-S-C)

- HPLC-MS : [M+H]⁺ expected at m/z 368.3 (C₁₀H₅Cl₂FNO₂S₂)

Key Challenges and Mitigation Strategies

-

- Risk of forming sulfone byproducts during Step 3.

- Solution : Strict temperature control (≤40°C) and stoichiometric oxidant use.

Regioselectivity in Cyclization :

- Competing 1,3,4-thiadiazole formation possible if reaction parameters deviate.

- Solution : Maintain SO₂Cl₂ in excess (1.2 eq) and avoid protic solvents.

化学反应分析

Types of Reactions

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Sulfide derivatives

Substitution: Various substituted thiadiazole derivatives

科学研究应用

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes essential for microbial growth and survival .

相似化合物的比较

Substituent Variations in Benzylsulfinyl Derivatives

The compound’s closest analogs are documented in commercial catalogs (Table 1), differing primarily in the substitution pattern of the benzylsulfinyl group. These analogs demonstrate how positional isomerism and halogenation influence physicochemical and biological properties.

Table 1: Structural Analogs of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole

*Calculated based on molecular formula.

Key Observations :

- Halogen Position: The target compound’s 2-chloro-6-fluoro substitution introduces steric and electronic effects distinct from monosubstituted analogs (e.g., PI-23676–78).

- Fluorine Incorporation : The para-fluorine in the target compound could enhance metabolic stability and lipophilicity compared to purely chlorinated analogs, as fluorine often reduces oxidative degradation .

Computational Insights

QSAR and docking studies on 1,2,4-thiadiazole-triazole hybrids () reveal that electron-withdrawing groups (e.g., -Cl, -F) enhance anti-EGFR kinase activity by optimizing charge distribution and hydrogen bonding. The target compound’s sulfinyl group, a strong electron-withdrawing moiety, may synergize with halogen substituents to improve target engagement .

生物活性

3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H6Cl2N2O2S

- Molecular Weight : 265.12 g/mol

- CAS Number : 444791-20-2

- Structure : The compound features a thiadiazole ring, which is known for its biological activity.

Biological Activity Overview

The biological activities of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole are primarily attributed to the presence of the thiadiazole moiety, which has been linked to various therapeutic effects. Research indicates that derivatives of thiadiazole exhibit antibacterial, antifungal, anticancer, and anticonvulsant properties.

Antimicrobial Activity

- Antifungal Properties :

- Antibacterial Effects :

Anticancer Activity

Research has indicated that thiadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that specific derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and liver (SMMC-7721) cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10 |

| Compound B | SMMC-7721 | 15 |

| Compound C | Hela | 12 |

The mechanisms through which 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole exerts its effects include:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes leading to cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Case Studies

- Antifungal Efficacy :

- Cytotoxicity in Cancer Cells :

- Anticonvulsant Activity :

常见问题

Basic: What are the established synthetic routes for 3-chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole?

The synthesis typically involves cyclization or sulfinylation strategies. A common approach is the reaction of thionyl chloride (SOCl₂) with a substituted benzylthiol precursor under controlled acidic or basic conditions. For example, analogous thiadiazole derivatives are synthesized via cyclization of halogenated phenylenediamine derivatives with SOCl₂ in pyridine or sulfuric acid . Specific to sulfinyl groups, oxidation of benzylthioether intermediates (e.g., using mCPBA or H₂O₂) is critical to install the sulfinyl moiety. Reaction optimization should focus on stoichiometry, temperature (e.g., 0–40°C), and solvent polarity to minimize overoxidation to sulfone byproducts .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological validation includes:

- Chromatography : HPLC or GC-MS to confirm purity (>98%) and detect sulfone contaminants.

- Spectroscopy :

- X-ray crystallography : Resolve bond angles and planarity of the thiadiazole core, as demonstrated for structurally related triazolothiadiazoles .

Advanced: What strategies mitigate contradictory data in biological activity studies of this compound?

Contradictions often arise from assay conditions or substituent effects. To address:

- Dose-response profiling : Test across a wide concentration range (nM–μM) to distinguish false negatives/positives.

- Substituent optimization : Compare sulfinyl vs. sulfonyl analogs (e.g., PI-23676 vs. PI-23679 ) to isolate the sulfinyl group’s role in bioactivity.

- Target selectivity assays : For example, COX-2/COX-1 selectivity ratios (as seen in triazolothiadiazole derivatives ) can clarify mechanistic specificity.

- Solubility controls : Use DMSO/water co-solvents to avoid aggregation artifacts .

Advanced: How do halogen substituents (Cl, F) influence the compound’s reactivity and bioactivity?

- Electronic effects : The electron-withdrawing Cl and F substituents enhance electrophilicity at the thiadiazole core, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Bioactivity : Halogens improve membrane permeability and target binding via hydrophobic interactions. Fluorine’s van der Waals radius enhances π-stacking in enzyme active sites, as observed in COX-2 inhibitors .

- Metabolic stability : Chlorine at the benzyl position reduces oxidative metabolism in hepatic microsomal assays compared to non-halogenated analogs .

Advanced: What cross-coupling reactions are feasible for functionalizing this thiadiazole scaffold?

- Buchwald-Hartwig amination : Introduce aryl/alkyl amines at the 3- or 5-position using Pd catalysts (e.g., Pd(OAc)₂/XPhos) .

- Suzuki-Miyaura coupling : Attach boronic acids to halogenated positions (requires prior iodination/bromination of the thiadiazole core) .

- Thiol-ene "click" chemistry : Modify the sulfinyl group for bioconjugation (e.g., with cysteine-containing peptides) .

Basic: What are the key safety and handling considerations for this compound?

- Hazard profile : Classified as acute toxicity (H301, H311, H331) and irritant (GHS Category 6.1). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent sulfinyl oxidation.

- Waste disposal : Neutralize with dilute NaOH (<1 M) before incineration .

Advanced: How does the sulfinyl group’s stereochemistry impact biological interactions?

The sulfinyl group introduces chirality (R/S configuration), which can drastically alter target binding. For example:

- Enantioselective assays : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers.

- Docking studies : Molecular dynamics simulations reveal that the (R)-configuration may favor hydrogen bonding with COX-2’s Arg120 residue, as seen in triazolothiadiazole derivatives .

- Pharmacokinetics : S-enantiomers often exhibit longer half-lives due to differential CYP450 metabolism .

Advanced: What in vitro models are suitable for evaluating this compound’s therapeutic potential?

- Cancer : NCI-60 cell line panel for antiproliferative activity; compare IC₅₀ values against 5-fluorouracil .

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Neuroprotection : SH-SY5Y cells under oxidative stress (H₂O₂-induced) to assess ROS scavenging .

Basic: What analytical techniques quantify sulfinyl vs. sulfone oxidation products?

- LC-MS/MS : Monitor m/z shifts (e.g., +16 Da for sulfone) with reverse-phase C18 columns.

- ¹H NMR : Sulfone formation eliminates the sulfinyl group’s deshielding effect, shifting adjacent protons upfield by ~0.3 ppm .

- TGA/DSC : Sulfone derivatives exhibit higher thermal stability (decomposition >200°C vs. ~180°C for sulfinyl) .

Advanced: How can computational methods guide the optimization of this compound?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict potent analogs .

- Docking simulations : Identify binding poses in COX-2 (PDB: 5KIR) or bacterial enoyl-ACP reductase (PDB: 1BVR) .

- ADMET prediction : SwissADME or ADMETLab2.0 to optimize logP (target 2–4) and avoid hERG inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。